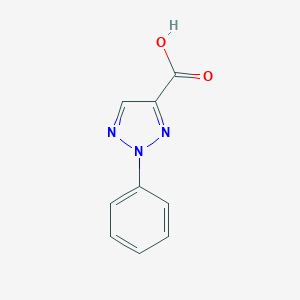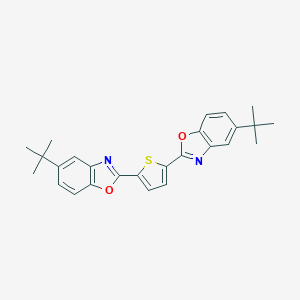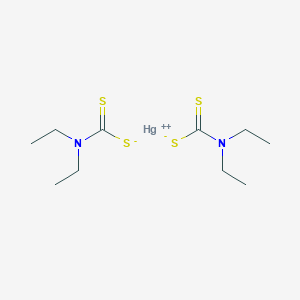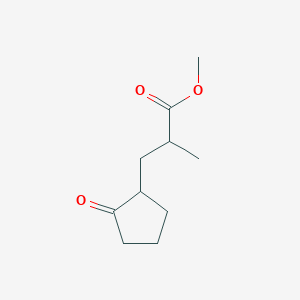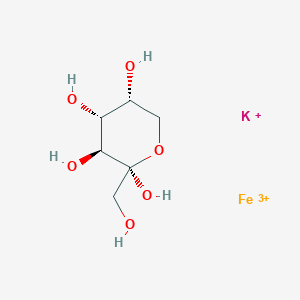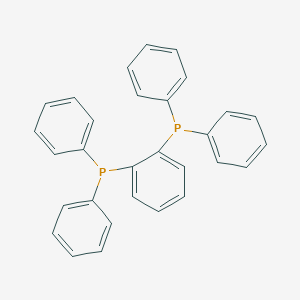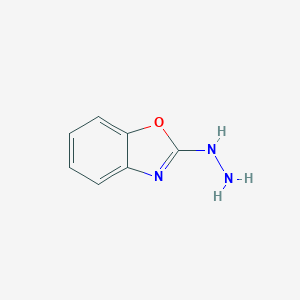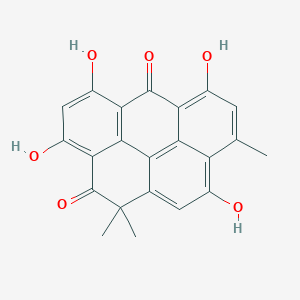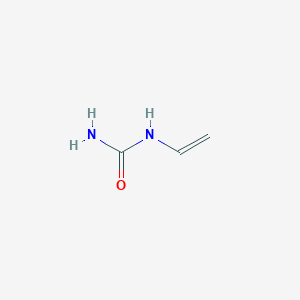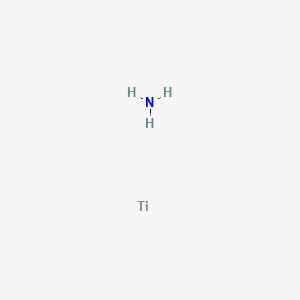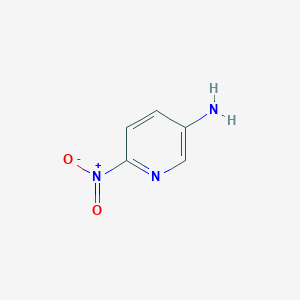![molecular formula C5H5NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3](/img/structure/B85132.png)
[(E)-2-cyanoethenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-cyanoethenyl] acetate is an organic compound characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to an ethenyl group (–CH=CH–)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-cyanoethenyl] acetate typically involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate cyanoacetate, which then undergoes esterification to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
[(E)-2-cyanoethenyl] acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.
Major Products Formed
Oxidation: Cyanoacetic acid derivatives.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
[(E)-2-cyanoethenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of [(E)-2-cyanoethenyl] acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Propyl cyanoacetate
Comparison
[(E)-2-cyanoethenyl] acetate is unique due to its ethenyl group, which imparts different reactivity compared to other cyanoacetates. This structural difference allows for distinct reaction pathways and applications, particularly in the synthesis of complex organic molecules.
特性
CAS番号 |
14268-54-3 |
|---|---|
分子式 |
C5H5NO2 |
分子量 |
111.10 g/mol |
IUPAC名 |
2-cyanoethenyl acetate |
InChI |
InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3 |
InChIキー |
WJZYKZUTZHYSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=CC#N |
異性体SMILES |
CC(=O)O/C=C/C#N |
正規SMILES |
CC(=O)OC=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


